Chroman-8-carbaldehyde

Vue d'ensemble

Description

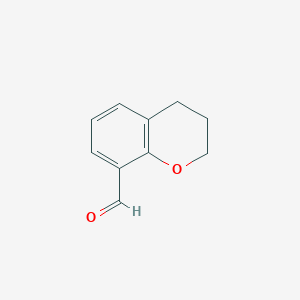

Chroman-8-carbaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of chromane, featuring an aldehyde functional group at the 8th position of the chromane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chroman-8-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of chroman-8-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the Vilsmeier-Haack reaction, where chroman is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 8th position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group in chroman-8-carbaldehyde readily undergoes nucleophilic additions. Key examples include:

Table 1: Nucleophilic Additions of this compound

These reactions highlight the aldehyde’s role in forming carbon-heteroatom bonds under mild conditions. The use of organolithium reagents (e.g., n-BuLi) facilitates high-yield formylation, while cyanosilylation expands its utility in synthesizing nitrile intermediates .

Condensation Reactions

This compound participates in condensation reactions to form Schiff bases and heterocyclic compounds:

Table 2: Condensation Reactions

Schiff base formation with hydrazides (e.g., compound 4a–c in ) occurs under acidic reflux conditions, yielding derivatives with demonstrated anti-breast cancer activity (GI₅₀ = 34.7 µM for compound 6i ) .

Acid-Catalyzed Cyclization

The chroman core undergoes acid-mediated transformations:

Table 3: Cyclization and Rearrangement

Titanium tetrachloride promotes cyclopropanation under cryogenic conditions, while continuous-flow methods enhance scalability and reproducibility .

Photochemical Reactivity

Theoretical studies on analogous chroman aldehydes (e.g., 3,7-dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde) suggest potential excited-state intramolecular proton transfer (ESIPT) mechanisms . Strengthened hydrogen bonds in the S₁ state enable single or double proton transfers, though experimental validation for this compound remains pending .

Redox Reactions

While direct oxidation/reduction data for this compound is limited, its aldehyde group is susceptible to standard redox transformations:

-

Oxidation : Likely forms chroman-8-carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Expected to yield chroman-8-methanol using NaBH₄ or LiAlH₄.

Applications De Recherche Scientifique

Scientific Research Applications

Chroman-8-carbaldehyde finds applications across various domains:

Medicinal Chemistry

This compound and its derivatives have shown promising therapeutic potentials:

- Anticancer Activity : Research indicates that derivatives exhibit significant inhibitory effects on cancer cell lines. For instance, studies on human breast cancer cell lines (MCF-7) revealed a half-maximal inhibitory concentration (GI50) of 34.7 µM for certain derivatives, suggesting notable anticancer properties .

- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Biological Research

The compound serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure facilitates various chemical reactions, including oxidation and reduction processes .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with chroman derivatives:

| Activity Type | Mechanism/Target | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | COX inhibition | |

| Antidiabetic | Inhibition of aldehyde oxidase |

Case Studies

Several case studies highlight the compound's effectiveness:

- Dual Activity Against Cancer and Epilepsy : A study demonstrated that specific chroman derivatives exhibited significant growth inhibition against MCF-7 cells while showing no neurotoxicity in rotarod tests. This suggests their potential as dual-action therapeutic agents .

- In Silico Studies : Chroman derivatives were identified as potential inhibitors of key enzymes involved in diabetes management, showcasing their versatility beyond anticancer applications .

Structure-Activity Relationship (SAR)

The biological activity of chroman derivatives is influenced by structural modifications. For example:

Mécanisme D'action

The mechanism of action of chroman-8-carbaldehyde and its derivatives often involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The antioxidant properties are likely due to the scavenging of free radicals and the upregulation of antioxidant defense systems. In anticancer applications, this compound derivatives may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparaison Avec Des Composés Similaires

- Chroman-4-carbaldehyde

- Chroman-2-carbaldehyde

- Chroman-6-carbaldehyde

Comparison: Chroman-8-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. Compared to chroman-4-carbaldehyde and chroman-2-carbaldehyde, this compound offers distinct advantages in the synthesis of specific heterocyclic compounds and fluorescent probes. Its position also affects the compound’s electronic properties, making it suitable for different applications in material science and medicinal chemistry .

Activité Biologique

Chroman-8-carbaldehyde is a compound belonging to the chroman family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antiepileptic therapies.

Chemical Structure and Properties

This compound, also known as 8-formyl-2H-chromene, features a chroman backbone with an aldehyde functional group at the 8-position. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

1. Anticancer Activity

Chroman derivatives, including this compound, have shown promising anticancer properties. A study demonstrated that several synthesized chroman derivatives exhibited significant inhibitory effects on the growth of human breast cancer cell lines, particularly MCF-7. For instance, one derivative exhibited a of 34.7 µM against MCF-7 cells, indicating strong anticancer potential .

Table 1: Anticancer Activity of Chroman Derivatives

| Compound | Cell Line | (µM) | Activity |

|---|---|---|---|

| 6i | MCF-7 | 34.7 | High |

| 6b | MCF-7 | Not reported | Moderate |

| 6c | MCF-7 | Not reported | Moderate |

2. Antiepileptic Activity

In addition to its anticancer properties, this compound and its derivatives have been investigated for their antiepileptic effects. Some compounds demonstrated enhanced activity compared to established antiepileptic drugs without exhibiting neurotoxicity as assessed by the rotarod test . This suggests a potential for developing safer antiepileptic medications.

Table 2: Antiepileptic Activity of Chroman Derivatives

| Compound | Activity Level | Neurotoxicity |

|---|---|---|

| 6i | Enhanced | None |

| 6b | Moderate | None |

| 6c | Moderate | None |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Hydrazone Formation : this compound exhibits rapid hydrazone exchange processes, which can enhance its reactivity and biological interactions .

- Inhibition of ICAM-1 Expression : Certain derivatives have been shown to inhibit the TNF-alpha-induced expression of ICAM-1 on endothelial cells, suggesting anti-inflammatory properties that could complement its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activities of chroman derivatives:

- Synthesis and Evaluation : A series of chroman derivatives were synthesized and evaluated for their anti-breast cancer and antiepileptic activities. The results indicated a correlation between structural modifications and enhanced biological activity .

- Anti-inflammatory Potential : Research has highlighted that various chroman derivatives can effectively inhibit inflammatory markers, showcasing their potential as therapeutic agents in inflammatory diseases .

- Diabetic Potential : A study on related compounds indicated that some derivatives possess anti-diabetic properties, further broadening the scope of potential applications for chroman-based compounds .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKTXRDSAFQAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624057 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327183-32-4 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.